3',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-(3-fluorophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-3-1-2-10(7-11)12-6-9(8-16)4-5-13(12)15/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKBOIRPBXWTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Context and Significance Within Biphenyl Chemistry
The foundational structure of 3',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde is the biphenyl (B1667301) unit, which consists of two phenyl rings linked by a single carbon-carbon bond. This core is a prevalent motif in medicinal chemistry, liquid crystals, and polymer science. The presence of the aldehyde group (-CHO) at the 3-position of one of the phenyl rings introduces a key point of reactivity. Aldehydes are exceptionally useful functional groups in organic synthesis, readily participating in a wide array of chemical transformations such as nucleophilic additions, condensations, and oxidations. This allows for the straightforward elaboration of the biphenyl scaffold into more complex molecular architectures.
Rationale for Fluorine Substitution in Aromatic Systems and Biphenyl Derivatives
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. tandfonline.comacs.org The substitution of hydrogen with fluorine, the most electronegative element, can have profound effects on a molecule's behavior. tandfonline.com
One of the primary benefits of fluorination is the enhancement of metabolic stability. tandfonline.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by enzymes in the body. This can lead to an increased half-life and improved bioavailability of drug candidates. nih.govnih.gov
Furthermore, fluorine substitution can alter the electronic properties of an aromatic ring, influencing its reactivity and interactions with biological targets. The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can be critical for optimizing drug-receptor binding. acs.org In the context of biphenyls, fluorine atoms can also engage in specific, favorable interactions with protein residues, potentially increasing binding affinity and potency. tandfonline.com The introduction of fluorine can also enhance a molecule's lipophilicity, which can improve its ability to permeate cell membranes. tandfonline.com
Overview of Academic Research Trajectories for Aldehyde Functionalized Biphenyls
Transition-Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds, representing a cornerstone of modern synthetic chemistry for creating complex molecules. rsc.org These reactions are pivotal in the synthesis of specialty chemicals for pharmaceuticals, polymers, and agrochemicals where specific molecular architectures are required. acs.orgacs.orgbohrium.com
The Suzuki-Miyaura coupling is the most frequently utilized carbon-carbon bond-forming reaction in the pharmaceutical industry for synthesizing biaryl motifs. rsc.org Its popularity stems from the commercial availability and relative stability of boronic acid reagents, mild reaction conditions, and broad functional group tolerance. rsc.orgnih.gov The reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester, catalyzed by a palladium(0) complex in the presence of a base. mdpi.com
The synthesis of fluorinated biphenyls can be achieved by reacting an aryl halide with a fluorinated boronic acid. rsc.org For a molecule like this compound, a plausible Suzuki coupling strategy would involve reacting (3-formylphenyl)boronic acid with 1-bromo-2,5-difluorobenzene or, alternatively, 3-bromo-benzaldehyde with (2,5-difluorophenyl)boronic acid.
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. rsc.org The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. nih.gov For instance, palladium(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used, as they are reduced in situ to the active Pd(0) species. rsc.org Advanced catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos have been shown to be effective for challenging couplings, including those involving sterically hindered substrates or less reactive aryl chlorides. rsc.orgresearchgate.net
| Coupling Partners | Catalyst System | Base | Solvent | Yield |
| Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene (B28343)/Water | Good |
| 4-Bromobenzoyl chloride + Phenylboronic acid | Pd₂dba₃ | K₂CO₃ | Toluene | Good |
| Substituted Bromobenzene + Phenylboronic acid | Pd(OH)₂ | K₃PO₄ | Ethanol/Water | Improved Yields |
| 3-Methyl-2-bromophenylamides + Naphthaleneboronic acid | Pd₂(dba)₃ / Ligand | K₃PO₄ | THF | Up to 99% |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions. Data sourced from nih.govmdpi.commdpi.combeilstein-journals.org.
While the Suzuki coupling is prevalent, other palladium-catalyzed reactions offer alternative routes to biphenyl scaffolds.
Stille Coupling: This reaction pairs an organotin reagent (organostannane) with an organic halide. synarchive.com It is known for its tolerance of a wide variety of functional groups and the stability of organostannanes to air and moisture. nih.gov However, a significant drawback is the toxicity of the tin reagents and byproducts, which can complicate purification and scale-up, particularly in pharmaceutical applications. rsc.orgnih.gov The general procedure involves reacting the organostannane and aryl halide in a solvent like toluene with a palladium catalyst, such as Pd₂(dba)₃ with a phosphine ligand or Pd(PPh₃)₄, at elevated temperatures. rsc.org
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides or triflates. wikipedia.orgsynarchive.com This method is highly effective for forming C-C bonds and can be catalyzed by either palladium or nickel complexes. wikipedia.org Palladium catalysts generally provide higher chemical yields and greater functional group tolerance. wikipedia.org A key advantage of the Negishi coupling is its ability to join sp³, sp², and sp hybridized carbon atoms. wikipedia.org For the synthesis of highly fluorinated biphenyls, Negishi coupling using organozinc pivalates has been reported as an improved strategy over Suzuki protocols, as the organozinc reagents can be more stable and require less excess nucleophile. thieme-connect.com The reaction is versatile and can be scaled up, working with common commercially available ligands like X-Phos. thieme-connect.com
| Reaction | Organometallic Reagent | Catalyst | Key Features |
| Stille Coupling | Aryl or vinyl trialkylstannanes | Palladium | Wide functional group tolerance; toxic tin byproducts |
| Negishi Coupling | Organozinc halides | Palladium or Nickel | High yields; couples sp³, sp², and sp carbons; less toxic than tin |
Table 2: Comparison of Stille and Negishi Coupling Reactions. Data sourced from synarchive.comnih.govwikipedia.org.
Nucleophilic Aromatic Substitution (SNAr) Pathways in Fluorinated Aryl Systems
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This pathway is fundamentally different from electrophilic aromatic substitution. For SNAr to proceed, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com
In highly fluorinated systems, the fluorine atoms themselves act as activating groups, making the ring more susceptible to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com For a compound like this compound, the aldehyde group and the fluorine atoms on one ring would activate it towards nucleophilic attack. While typically used to introduce heteroatom nucleophiles, SNAr can also be used for C-C bond formation with suitable carbon nucleophiles. The regioselectivity of these reactions can be challenging to control but can sometimes be influenced by the reaction medium. researchgate.net Recent advances have also explored photoredox catalysis to enable SNAr on unactivated and even electron-rich fluoroarenes, expanding the scope of this methodology. nih.gov
Direct Functionalization Strategies, including C-H Arylation
Direct C-H arylation is an increasingly important strategy that offers a more atom- and step-economical approach to biaryl synthesis. This method avoids the pre-functionalization (e.g., halogenation or conversion to an organometallic reagent) of one of the coupling partners by directly forming a C-C bond via the activation of a C-H bond. nih.gov
Palladium-catalyzed oxidative coupling can achieve the ortho-arylation of anilides to form biphenyls through a twofold C-H functionalization process. nih.gov These reactions are often performed in the presence of a palladium catalyst, such as Pd(OAc)₂, an oxidant (often molecular oxygen), and may require a directing group on one of the substrates to control regioselectivity. nih.gov While powerful, these methods can have limitations, such as the need for a large excess of one arene coupling partner. nih.gov The application of C-H arylation to electron-deficient substrates, such as those containing fluorine atoms, can require more forcing conditions, like higher temperatures, to achieve satisfactory yields. nih.gov
Multi-Step Synthesis Design from Readily Available Precursors
The synthesis of a complex target molecule like this compound from simple, commercially available starting materials invariably requires a multi-step approach. researchgate.net The design of such a synthesis involves retrosynthetic analysis to identify key bond disconnections and strategic implementation of the reactions discussed previously.
A plausible multi-step synthesis could begin with the preparation of the necessary building blocks, followed by the key cross-coupling step to form the biphenyl core. For example, one could envision a three-step sequence:
Preparation of Coupling Partner 1: Synthesis of (2,5-difluorophenyl)boronic acid from 1,4-difluorobenzene.
Preparation of Coupling Partner 2: 3-Bromobenzaldehyde (B42254) is a readily available commercial precursor.
Cross-Coupling: A Suzuki-Miyaura coupling between 3-bromobenzaldehyde and (2,5-difluorophenyl)boronic acid would yield the final product, this compound.
Alternatively, functional group interconversion can be a key part of the strategy. A synthesis might first construct a related biphenyl scaffold, such as 3',6-difluoro-3-methyl-[1,1'-biphenyl], which is then followed by oxidation of the methyl group to the carbaldehyde. Such multi-step sequences are common in the synthesis of complex organic molecules and radiopharmaceuticals. nih.gov
Optimization and Scalability Considerations in Synthetic Procedures
Transitioning a synthetic procedure from a laboratory scale to a larger, industrial scale introduces numerous challenges that must be addressed through careful optimization. rsc.org For palladium-catalyzed cross-coupling reactions, key parameters include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. acs.org
Optimization: High-throughput screening using data-driven platforms can rapidly identify the most effective catalyst and ligand combinations for a specific coupling, reducing hundreds of potential trials to a manageable number. youtube.com Minimizing catalyst loading is crucial for reducing costs and simplifying purification, as residual palladium levels in pharmaceutical intermediates are strictly regulated. mdpi.com The addition of supplementary ligands can sometimes stabilize the active Pd(0) catalyst, allowing for lower loadings. mdpi.com
Scalability: The Suzuki-Miyaura coupling is generally favored for large-scale applications due to the stability and low toxicity of boronic acids compared to the organotin reagents used in Stille couplings. rsc.orgrsc.org However, issues like impurity profiles (e.g., dehalogenation) must be managed. acs.org The development of protocols using environmentally benign solvent systems, such as water with surfactants, is an important consideration for green chemistry and large-scale synthesis. acs.org Furthermore, the adoption of flow chemistry offers significant advantages over traditional batch processing. bohrium.com Continuous-flow methods provide precise control over reaction conditions, rapid mixing, and efficient heat transfer, which can lead to higher yields, improved safety, and easier scalability. acs.orgacs.org
Reactions Involving the Aldehyde Moiety
The aldehyde group is a primary site of reactivity in this compound, susceptible to a variety of transformations typical of aromatic aldehydes.
Nucleophilic Additions and Condensation Reactions
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. libretexts.org This fundamental reactivity opens pathways to a diverse array of molecular structures. In the initial step of nucleophilic addition, the nucleophile attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is then typically protonated to form an alcohol. libretexts.org
Aromatic aldehydes like this compound can participate in various condensation reactions. These reactions, often catalyzed by acid or base, involve an initial nucleophilic addition followed by a dehydration step. For instance, condensation with primary amines yields imines (Schiff bases), while reaction with hydrazines can form hydrazones. pressbooks.pub Similarly, condensation with 5,5-dimethyl-1,3-cyclohexanedione (dimedone) can be used to synthesize xanthene derivatives. researchgate.net The reactivity in these additions is influenced by the electronic nature of the aromatic rings; however, the aldehyde functionality remains a reliable handle for molecular elaboration. askfilo.com
| Reaction Type | Reactant | Product Type |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Secondary Alcohol |
| Organolithium Reagents (R-Li) | Secondary Alcohol | |
| Cyanide (e.g., HCN) | Cyanohydrin | |
| Condensation | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Hydrazine (H₂NNH₂) | Hydrazone | |
| Hydroxylamine (H₂NOH) | Oxime | |
| Dimedone | Xanthene derivative |
Selective Oxidation Pathways to Carboxylic Acids
The aldehyde group can be selectively oxidized to the corresponding carboxylic acid, 3',6-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, without affecting the biphenyl core. This transformation is a common and crucial step in the synthesis of more complex molecules. A variety of oxidizing agents can accomplish this conversion efficiently.
Common laboratory reagents for this purpose include potassium dichromate(VI) in acidic solution or potassium permanganate. libretexts.org For milder conditions that are often preferred for complex molecules, reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can be utilized, although these are more commonly associated with stopping the oxidation of primary alcohols at the aldehyde stage. koreascience.kr More contemporary and greener methods may employ catalysts such as aldehyde dehydrogenases (ALDHs) which offer high chemoselectivity under mild conditions, using air as the ultimate oxidant. nih.gov Another metal-free option involves using iodine in the presence of a base like sodium hydroxide (B78521) in an aqueous medium. rsc.org
| Oxidizing Agent/System | Conditions | Key Features |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heating under reflux | Strong oxidant, ensures complete conversion. libretexts.org |
| TEMPO/NaOCl/NaClO₂ | Biphasic, room temperature | Mild and selective for primary alcohols/aldehydes. nih.gov |
| Aldehyde Dehydrogenases (ALDHs) | Aqueous buffer, 40 °C | Biocatalytic, highly chemoselective. nih.gov |
| Iodine / NaOH | Water, elevated temperature | Metal-free, suitable for large-scale synthesis. rsc.org |
Selective Reduction Methodologies to Alcohols
Conversely, the aldehyde can be selectively reduced to the corresponding primary alcohol, (3',6-Difluoro-[1,1'-biphenyl]-3-yl)methanol. This transformation is fundamental in synthetic chemistry, providing access to benzylic alcohols which are themselves valuable intermediates.
Several hydride-based reducing agents are effective for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and common choice that selectively reduces aldehydes and ketones. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less chemoselective. Diisobutylaluminium hydride (DIBAL-H) is another versatile reagent that can achieve this reduction, often under controlled temperature conditions. rsc.org Borane-tetrahydrofuran complex (BH₃:THF) is also highly effective for the reduction of carboxylic acids and can be used for aldehydes as well. rsc.org
| Reducing Agent | Typical Solvent | Selectivity Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild; selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong; reduces a wide range of functional groups. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, THF | Can be controlled at low temperatures. rsc.org |
| Borane-THF (BH₃:THF) | Tetrahydrofuran (THF) | Highly efficient for reducing carboxylic acid groups. rsc.org |
Reactivity of the Difluorinated Biphenyl Scaffold
The difluorinated biphenyl core of the molecule provides a second platform for chemical modification, primarily through electrophilic aromatic substitution and metal-catalyzed functionalization.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (SₑAr) is a hallmark reaction of aromatic systems. wikipedia.org In this compound, the regiochemical outcome of such a reaction is governed by the directing effects of the existing substituents on both rings. uci.edu
The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. youtube.comlibretexts.org Therefore, on the aldehyde-bearing ring, incoming electrophiles would be directed to the positions meta to the aldehyde (positions 2 and 4).
Fluorine atoms are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. scielo.org.mx On the difluorinated ring, the two fluorine atoms at the 3' and 6' positions would direct incoming electrophiles to the positions ortho and para relative to them. The combined effect of the two fluorine atoms would likely direct substitution to the 2', 4', and 5' positions.
| Substituent | Ring | Electronic Effect | Directing Influence |
| -CHO (Carbaldehyde) | Ring 1 | Deactivating (strong -I, -R) | meta (positions 2, 4) libretexts.org |
| -F (Fluoro) | Ring 2 | Deactivating (strong -I) | ortho, para (positions 2', 4', 5') scielo.org.mx |
| Phenyl group | Ring 1 | Activating (weak) | ortho, para |
| Fluorinated Phenyl group | Ring 2 | Deactivating | ortho, para |
Further Functionalization via Directed or Catalytic Transformations
Beyond classical electrophilic substitution, modern synthetic methods offer powerful tools for the further functionalization of the difluorinated biphenyl scaffold. Transition-metal catalysis, in particular, has revolutionized C-H bond functionalization. nih.gov
Directed C-H functionalization could potentially be employed, where a directing group guides a metal catalyst to a specific C-H bond, often in the ortho position. nih.gov While the aldehyde itself can sometimes act as a directing group, more robust directing groups might be installed if specific regioselectivity is desired.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used for synthesizing and modifying biphenyl derivatives. acs.org Although the core structure is already a biphenyl, further couplings could be envisioned if a halogen were introduced onto one of the rings. Photocatalysis has also emerged as a mild and efficient way to initiate radical reactions for C-H functionalization, enabling the introduction of various functional groups, including fluorinated moieties, under visible light irradiation. beilstein-journals.orgresearchgate.net These advanced methods provide sophisticated strategies for elaborating the this compound framework into more complex and valuable chemical entities.
Lack of Specific Research Data on the Formation of Complex Derivatives from this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings detailing the formation of complex derivative compounds and molecular architectures directly from this compound have been identified. Publicly available information on the chemical reactivity and transformative potential of this specific compound is currently limited.
The aldehyde functional group and the difluorobiphenyl core structure suggest that this compound could theoretically serve as a versatile building block in organic synthesis. Aldehydes are well-known for their reactivity in a wide array of chemical transformations, including but not limited to:
Condensation Reactions: Reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.
Wittig Reaction: Conversion of the aldehyde to an alkene with a diverse range of substituents.
Grignard and Organolithium Additions: Formation of secondary alcohols, which can be further functionalized.
Multicomponent Reactions: Participation in one-pot syntheses to create complex molecular scaffolds.
Oxidation and Reduction: Conversion of the aldehyde to a carboxylic acid or a primary alcohol, respectively, opening up further synthetic pathways.
The fluorine atoms on the biphenyl structure would be expected to influence the reactivity of the aldehyde through electronic effects and could impart unique properties, such as altered lipophilicity and metabolic stability, to any resulting derivative compounds. These are desirable characteristics in fields like medicinal chemistry and materials science.
However, without specific published research, any discussion of its role in forming complex derivatives remains speculative. There are no available detailed research findings or data to construct the requested tables on specific derivative compounds or molecular architectures originating from this compound.
Applications in Advanced Chemical and Materials Science Research
Building Block in Organic Synthesis
The chemical reactivity of 3',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde is dominated by its aldehyde group and the fluorinated biphenyl (B1667301) core, making it a valuable component in multistep organic synthesis. nih.govresearchgate.net
As a synthetic precursor, this compound offers a strategic entry point for creating more complex molecular structures. The aldehyde functional group is a versatile handle that can undergo a wide array of chemical transformations. This allows for the elaboration of the core structure into larger, more intricate molecules that are often sought in medicinal chemistry and materials science.
The fluorinated biphenyl unit itself is a key pharmacophore and a common structural motif in liquid crystals and other advanced materials. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and electronic character. Therefore, using this compound as a starting material allows for the direct incorporation of this valuable moiety.
Key transformations that the aldehyde group can undergo include:
Oxidation: Conversion to a carboxylic acid, providing a connection point for amide or ester linkages.
Reduction: Formation of a primary alcohol, which can be used in etherification or esterification reactions.
Nucleophilic Addition: Reactions with Grignard or organolithium reagents to form secondary alcohols and introduce new carbon-carbon bonds.
Wittig Reaction: Conversion of the aldehyde to an alkene, enabling the extension of conjugated systems.
Reductive Amination: Reaction with amines to form new C-N bonds, a cornerstone of many pharmaceutical syntheses.
| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Oxidation | KMnO₄ or PCC | Carboxylic Acid | Amide/Ester synthesis |
| Reduction | NaBH₄ or LiAlH₄ | Alcohol | Ether synthesis |
| Wittig Reaction | Phosphonium ylide | Alkene | Polymer/OLED precursor |
| Condensation | Amine (e.g., Aniline) | Imine (Schiff Base) | COF/MOF ligand synthesis |
In the realm of fine chemical synthesis, intermediates are pure chemical substances that are themselves products of a reaction but are also precursors for other chemical products. This compound serves as a key intermediate in the synthesis of high-value, specialized chemicals. The synthesis of biphenyl chalcone (B49325) derivatives, for example, often involves the condensation reaction of substituted biphenyl acetophenones with benzaldehydes. nih.gov This highlights the role of aldehyde-functionalized biphenyls in creating complex molecular scaffolds for various applications, including as potential enzyme inhibitors. nih.gov
The production of agrochemicals and pharmaceuticals often relies on multi-step synthetic pathways where fluorinated biphenyl structures are crucial for biological activity. This compound can serve as a critical intermediate in such pathways, where both the aldehyde functionality and the specific substitution pattern of the aromatic rings are required to build the final target molecule with high precision and purity.
Contributions to Materials Science and Engineering
The rigid, planar structure of the biphenyl core, combined with the electron-withdrawing nature of the fluorine atoms and the reactive aldehyde group, makes this compound an excellent candidate for constructing advanced functional materials.
Aldehydes are well-known monomers in polycondensation reactions. This compound can theoretically be used to synthesize a variety of polymers and resins. For instance, it can react with phenols (like phenol (B47542) or resorcinol) under acidic or basic conditions to form phenolic resins. The resulting polymers would incorporate the rigid and thermally stable fluorinated biphenyl unit into the polymer backbone, potentially leading to materials with high thermal stability, chemical resistance, and specific dielectric properties.
Furthermore, polyimines or poly(Schiff base)s can be prepared through the polycondensation of dialdehydes with diamines. While the subject compound is a mono-aldehyde, it could be used to functionalize polymer backbones or as an end-capping agent to control molecular weight and impart specific surface properties to the material. The synthesis of novel poly(aryl ether ketone)s, for example, often involves the copolymerization of various monomers to achieve high thermal stability and desired solubility. nih.gov The incorporation of a fluorinated biphenyl moiety via a building block like this compound could be a strategy to tune these properties.
The fluorinated biphenyl structure is a cornerstone in the design of materials for organic electronics, particularly for OLEDs. The fluorine substituents lower the HOMO and LUMO energy levels of the molecule, which can improve charge injection and transport, as well as enhance the stability of the device. The biphenyl core provides a rigid, conjugated system that is often part of the emissive or charge-transporting layer in an OLED device.
This compound acts as a precursor for larger, more complex OLED materials. The aldehyde group provides a reactive site for further synthetic elaboration, such as Wittig or Suzuki coupling reactions, to extend the conjugated system and build the final emitter or host molecule. For instance, dibenzothiophene-containing compounds, known for their high triplet energy, are valuable as host materials in phosphorescent OLEDs (PHOLEDs) and can be synthesized from functionalized biphenyl precursors. google.com The synthesis of various triarylamine-based OLED materials also relies on coupling reactions involving functionalized aromatic building blocks. The development of advanced emitters, such as those exhibiting thermally activated delayed fluorescence (TADF), often involves the precise assembly of donor and acceptor units, a process where a reactive building block like this aldehyde could be instrumental.
One of the most direct and significant applications for aldehyde-functionalized building blocks is in the synthesis of crystalline porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). The aldehyde group is highly effective in forming imine linkages through condensation reactions with amine-functionalized molecules. nih.govtcichemicals.com This Schiff base reaction is reversible, which allows for "error-checking" during the synthesis, leading to highly crystalline and ordered porous structures. nih.gov
In this context, this compound can be used as a linker or "strut" molecule. When reacted with multi-amine nodes (e.g., 1,3,5-tris(4-aminophenyl)benzene), it would form a 2D or 3D porous network. The properties of the resulting COF would be directly influenced by the structure of the aldehyde linker:
Porosity: The length of the biphenyl unit defines the pore size of the framework.
Functionality: The fluorine atoms would line the pores of the COF, creating a fluorinated internal surface. This can enhance the selective adsorption of specific gases, such as CO₂, due to favorable dipole-quadrupole interactions. nih.gov
Stability: Imine-linked COFs are known for their high thermal and chemical stability. nih.gov
While this specific mono-aldehyde would need to be combined with other linkers to form a framework, its dicarbonyl analogue would be a prime candidate for direct COF synthesis. Research has shown that fluorinated analogues of biphenyldicarboxaldehyde can successfully form crystalline COFs for applications like CO₂/CH₄ separation. nih.gov
| Property | Originating Feature | Potential Application | Reference Example |
|---|---|---|---|
| High Surface Area | Ordered, porous network from reversible imine condensation | Gas storage, Catalysis | nih.gov |
| Tunable Pore Size | Length and geometry of the biphenyl linker | Molecular separation, Sensing | nih.gov |
| Hydrophobic/Fluorinated Pores | Presence of fluorine atoms on the linker | Selective CO₂ capture, Gas separation | nih.gov |
| High Thermal & Chemical Stability | Strong covalent imine bonds within the framework | Use in harsh industrial conditions | nih.gov |
Development of Liquid Crystalline Materials and Organic Semiconductors
The unique molecular architecture of this compound makes it a compound of interest in the synthesis of liquid crystalline materials and organic semiconductors. The core of this potential lies in its rigid biphenyl backbone, a common structural motif in many liquid crystal monomers. alfa-chemistry.com The presence of fluorine atoms is particularly significant, as they can influence key material properties such as dielectric anisotropy, viscosity, and thermal stability. Fluorinated biphenyls are established components in liquid crystal displays (LCDs) due to their ability to fine-tune the mesophase behavior and electro-optical response. acrospharmatech.com
In the realm of organic semiconductors, the extended π-conjugated system of the biphenyl structure is crucial for charge transport. sigmaaldrich.com The introduction of fluorine atoms, which are strongly electron-withdrawing, can modulate the electronic properties of the molecule, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This tuning is essential for designing materials for specific applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The carbaldehyde group offers a reactive site for further molecular elaboration, allowing the integration of this fluorinated biphenyl unit into larger polymeric or dendritic structures, thereby creating more complex and functional organic semiconductor systems. mdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈F₂O nih.gov |
| Molecular Weight | 218.20 g/mol nih.gov |
| IUPAC Name | 4-fluoro-3-(4-fluorophenyl)benzaldehyde nih.gov |
| Physical Description | Solid (Predicted) |
Research in Catalysis and Ligand Design
Application in Transition Metal Catalysis as a Ligand Precursor
This compound serves as a valuable precursor in the design of specialized ligands for transition metal catalysis. The aldehyde functional group is a versatile handle for synthetic transformations, enabling the creation of a wide array of chelating ligands. For instance, through condensation reactions with primary amines, it can be readily converted into imines, which are important components of Schiff base ligands. These ligands can coordinate with various transition metals like palladium, rhodium, and copper to form catalysts for cross-coupling reactions, hydrogenations, and polymerization. mdpi.com
The difluorobiphenyl scaffold imparts specific steric and electronic properties to the resulting metal complex. The fluorine atoms can influence the electron density at the metal center, thereby altering the catalyst's reactivity and selectivity. nih.gov Furthermore, the steric bulk of the biphenyl unit can create a specific coordination environment around the metal, which is critical for controlling the outcome of catalytic reactions, such as in Suzuki or Buchwald-Hartwig cross-couplings. rutgers.edu The modular nature of this precursor allows for the systematic modification of the ligand structure to optimize catalytic performance for a specific chemical transformation.
Integration into Photocatalytic Systems, particularly within COF structures
In the field of photocatalysis, this compound is a promising building block for the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with well-defined structures, making them excellent platforms for heterogeneous photocatalysis. researchgate.net The carbaldehyde group of the molecule can undergo condensation reactions with amine-containing linkers to form stable imine-linked COFs under solvothermal conditions. ustc.edu.cn
The resulting COF structure benefits from the inherent properties of the difluorobiphenyl unit. The extended π-conjugation of the biphenyl system contributes to the framework's ability to absorb visible light, a crucial first step in any photocatalytic process. ustc.edu.cn These porous materials can act as metal-free photocatalysts for reactions such as CO₂ reduction or hydrogen evolution. researchgate.net The ordered pores of the COF facilitate the diffusion of substrates and products, while the high surface area provides abundant active sites. By incorporating specific functional units like this difluorobiphenyl aldehyde, researchers can design COFs with tailored band gaps and electronic properties to enhance photocatalytic efficiency and selectivity for challenging chemical transformations, such as one-pot tandem reactions. mdpi.com
Analytical Chemistry Research: Probes and Standards Development
The distinct chemical properties of this compound suggest its potential utility in analytical chemistry, particularly in the development of chemical probes and analytical standards. The aldehyde group is reactive towards nucleophiles, such as amines and hydrazines, which allows the compound to be used as a derivatizing agent. This is especially useful for converting non-chromophoric or non-fluorophoric analytes into derivatives that can be easily detected by UV-Vis or fluorescence spectroscopy.
Furthermore, its well-defined molecular structure and exact mass make this compound a suitable candidate for use as an analytical standard. nih.gov In mass spectrometry and chromatography (e.g., HPLC, GC-MS), it can serve as a reference compound for the identification and quantification of related fluorinated biphenyl compounds, which are of interest in environmental analysis and materials science. Its specific fragmentation pattern in mass spectrometry would provide a reliable signature for confirming the presence of this structural motif in unknown samples. The compound could also be employed in the development of new analytical methods for detecting aldehydes or for studying the reactivity of fluorinated aromatic systems.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Palladium |
| Rhodium |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is the most powerful tool for the structural determination of organic compounds in solution. For a fluorinated molecule such as 3',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde, a suite of one- and two-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁹F nuclei, would be required for unambiguous characterization.
Proton NMR analysis provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the expected ¹H NMR spectrum of this compound, the signals would be found in distinct regions. The aldehyde proton (-CHO) would appear as a singlet at the most downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The aromatic protons would resonate between δ 7.0 and 8.5 ppm.
The complexity of the aromatic region would be influenced by spin-spin coupling between adjacent protons (ortho-, meta-, and para-coupling) and, significantly, by coupling to the fluorine atoms (J-coupling). These H-F couplings, which can occur over several bonds, are crucial for assigning specific protons to their respective fluorinated rings. For instance, protons ortho to a fluorine atom typically exhibit a coupling constant (³JHF) of 7-11 Hz, while meta couplings (⁴JHF) are smaller, around 1-3 Hz.
Table 1: Predicted ¹H NMR Spectral Characteristics for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings |
|---|---|---|---|
| Aldehyde Proton (CHO) | 9.5 – 10.5 | Singlet (s) or Doublet (d) | Possible small coupling to ortho proton |
Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. A standard ¹³C{¹H} NMR spectrum (proton-decoupled) of the target compound would show 13 distinct signals, one for each unique carbon atom. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (δ 185-195 ppm). The aromatic carbons attached to fluorine atoms would be identifiable by their large, direct carbon-fluorine coupling constants (¹JCF), typically in the range of 240-270 Hz, resulting in a doublet in the coupled spectrum. Carbons at the ortho (²JCF ≈ 20-30 Hz), meta (³JCF ≈ 5-10 Hz), and para (⁴JCF ≈ 1-3 Hz) positions relative to the fluorine atoms would also exhibit smaller C-F couplings, which are invaluable for definitive assignments.
Table 2: Predicted ¹³C NMR Spectral Characteristics for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling Constant (JCF, Hz) |
|---|---|---|
| Aldehyde Carbonyl (C=O) | 185 – 195 | None |
| C-F (ipso-Carbons) | 155 – 165 | ¹JCF = 240 – 270 |
| C-C (Biphenyl linkage) | 120 – 145 | Variable (²JCF, ³JCF) |
Fluorine-19 NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, its detection is straightforward. chemicalbook.com For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for each chemically non-equivalent fluorine atom (F-3' and F-6). The chemical shifts of these signals are highly sensitive to the electronic environment and substitution pattern on the aromatic rings. chiralen.comchemicalbook.com In a proton-coupled ¹⁹F NMR spectrum, each signal would appear as a multiplet due to couplings with nearby aromatic protons, providing further structural confirmation.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.
Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. sigmaaldrich.com For this compound (molecular formula C₁₃H₈F₂O), the ESI-MS spectrum would be expected to show a prominent ion at a mass-to-charge ratio (m/z) corresponding to the intact molecule plus a proton (C₁₃H₉F₂O⁺). Tandem MS (MS/MS) experiments could then be performed on this parent ion to induce fragmentation, revealing characteristic losses of small neutral molecules like CO, CHO, or HF, which helps in confirming the structure. nih.gov
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. For this compound (C₁₃H₈F₂O), the calculated exact mass is 218.0543 g/mol . An HRMS experiment would aim to measure this value experimentally. A match between the measured mass and the calculated mass within a very low error margin (typically < 5 ppm) provides definitive confirmation of the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique "fingerprint" of the compound. For this compound, the spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the aldehyde group, the fluorinated biphenyl (B1667301) backbone, and the aromatic C-H bonds.
The most prominent features in the IR spectrum would be the aldehyde C-H and carbonyl (C=O) stretching vibrations. The carbonyl group typically shows a strong, sharp absorption band in the region of 1710-1690 cm⁻¹. The presence of conjugation with the biphenyl ring may shift this frequency slightly lower. The aldehyde C-H bond gives rise to two weaker, but highly characteristic, bands around 2850 cm⁻¹ and 2750 cm⁻¹.
The aromatic nature of the biphenyl rings is confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The substitution pattern on the aromatic rings influences the C-H out-of-plane bending vibrations, which appear in the 900-690 cm⁻¹ region. Crucially, the presence of the fluorine atoms is identified by strong C-F stretching bands, typically found in the 1300-1000 cm⁻¹ region. Analysis of similar aromatic aldehydes supports the assignment of these vibrational modes. nih.govmdpi.com
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | Aromatic | > 3000 | Medium to Weak |
| C-H Stretch | Aldehyde | ~2850 and ~2750 | Weak |
| C=O Stretch | Aldehyde | ~1700 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |
| C-F Stretch | Aryl Fluoride | 1300 - 1000 | Strong |
| C-H Bending | Aromatic (Out-of-Plane) | 900 - 690 | Medium to Strong |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is dominated by its extensive conjugated π-system, which includes the two phenyl rings and the carbonyl group.
The primary electronic transitions expected for this molecule are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. usp.br These transitions are typically of high intensity (large molar absorptivity, ε) and are characteristic of conjugated systems. The extended conjugation of the biphenyl system, further influenced by the aldehyde group, would likely result in strong absorption bands in the 200-400 nm range.
A second type of transition, the n → π* transition, is also possible. usp.br This involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These transitions are symmetry-forbidden and thus exhibit a much lower intensity (small ε value) compared to π → π* transitions. youtube.com The position and intensity of these absorption maxima can be influenced by solvent polarity. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the excitation energies and oscillator strengths of these electronic transitions. rsc.orgresearchgate.net
Table 2: Expected Electronic Transitions and Absorption Maxima for this compound
| Electronic Transition | Associated Chromophore | Expected Wavelength (λmax) | Expected Molar Absorptivity (ε) |
| π → π | Biphenyl conjugated system | ~250 - 300 nm | High (> 10,000 L mol⁻¹ cm⁻¹) |
| n → π | Carbonyl (C=O) group | ~300 - 350 nm | Low (< 1,000 L mol⁻¹ cm⁻¹) |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
For this compound, a key structural parameter of interest is the dihedral angle between the planes of the two phenyl rings. This angle is influenced by the steric hindrance of the substituents at the ortho positions (the fluorine and aldehyde groups) and dictates the degree of π-conjugation across the biphenyl system. The analysis would also precisely determine the geometry of the aldehyde group and the C-F bond lengths.
Table 3: Illustrative Crystallographic Data Obtainable from X-ray Analysis
| Parameter | Description | Example Data Type |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 3.8 Å, b = 12.7 Å, c = 15.9 Å, β = 94.5° |
| Dihedral Angle | The angle between the two phenyl rings. | e.g., 45.2° |
| C=O Bond Length | The length of the carbonyl double bond. | e.g., 1.21 Å |
| C-F Bond Length | The length of the carbon-fluorine bond. | e.g., 1.36 Å |
| Intermolecular Contacts | Shortest distances between atoms of adjacent molecules. | e.g., C-H···O distance of 2.5 Å |
Chromatographic Techniques for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture, making it essential for assessing the purity of synthesized compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for molecules of this type.
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. ub.educhemmethod.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively nonpolar biphenyl backbone, the compound is expected to be well-retained on a C18 column.
The purity is determined by monitoring the column eluent with a detector, typically a UV detector set at a wavelength where the compound strongly absorbs (e.g., its λmax determined from UV-Vis spectroscopy). A pure sample should ideally yield a single, sharp, and symmetrical peak in the resulting chromatogram. wur.nl The area of this peak is proportional to the concentration of the compound. The presence of other peaks would indicate impurities, and their identities can sometimes be inferred or determined by coupling the HPLC system to a mass spectrometer (LC-MS). The method's parameters, such as the mobile phase composition, flow rate, and column temperature, must be optimized to achieve good resolution between the main compound and any potential impurities. ijrpc.comresearchgate.netnih.gov
Table 4: Typical RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for separation. |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile | Gradient elution (e.g., 40% B to 90% B) for effective separation. |
| Flow Rate | 1.0 mL/min | Controls the speed of separation and peak shape. |
| Column Temperature | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Monitors the compound as it elutes from the column. |
| Injection Volume | 5 µL | The amount of sample introduced for analysis. |
| Expected Result | A single major peak with >99% peak area. | Indicates high purity of the compound. |
Computational and Theoretical Investigations of 3 ,6 Difluoro 1,1 Biphenyl 3 Carbaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. ichem.mdichem.mddoaj.org Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311+G*, which provide a reliable description of molecular geometries, energies, and electronic properties for fluorinated aromatic compounds. nih.gov Such studies on 3',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde allow for a detailed exploration of its fundamental chemical characteristics.
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. ichem.md
For this compound, the electron-withdrawing nature of the fluorine atoms and the carbaldehyde group significantly influences the electronic landscape. The carbaldehyde group, being a strong π-acceptor, is expected to lower the energy of the LUMO and localize electron density on its carbonyl function and the adjacent phenyl ring. The fluorine atoms exert a strong inductive electron-withdrawing effect, which can also lower the energies of both frontier orbitals.
DFT calculations can precisely map the distribution and energy levels of these orbitals. It is predicted that the HOMO would be primarily distributed across the π-system of the biphenyl (B1667301) core, while the LUMO would be concentrated on the carbaldehyde-substituted phenyl ring. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Predicted Frontier Orbital Energies for this compound
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -2.40 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.45 | Indicator of chemical stability and reactivity. |
Quantum chemical calculations are highly effective in predicting spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to compute the isotropic magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F). aps.org These theoretical values can then be converted to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).
Such predictions are invaluable for confirming structural assignments from experimental spectra. researchgate.netnih.gov For this compound, calculations would predict distinct signals for the aromatic protons, the aldehyde proton, the various carbon atoms, and the two magnetically non-equivalent fluorine atoms. The accuracy of these predictions is often high, with mean absolute deviations of less than 0.2 ppm for ¹H and 2-5 ppm for ¹⁹F being achievable with appropriate functionals and basis sets. nih.govrsc.org
Table 2: Representative Predicted ¹H and ¹⁹F NMR Chemical Shifts
| Atom | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aldehyde-H | 9.98 | Deshielded due to the electronegativity of the oxygen atom. |
| Aromatic-H | 7.20 - 7.90 | A complex multiplet pattern is expected due to spin-spin coupling. |
| Fluorine (F-6) | -115.2 | Shift influenced by ortho-position to the biphenyl linkage and carbaldehyde group. |
| Fluorine (F-3') | -112.8 | Shift influenced by meta-position to the biphenyl linkage. |
The three-dimensional structure of biphenyl derivatives is defined by the torsional or dihedral angle between the two phenyl rings. This conformation is governed by the balance between conjugative effects, which favor planarity, and steric hindrance from ortho-substituents, which forces the rings to twist. nih.gov In this compound, the fluorine atom at the 6-position (ortho to the ring-ring bond) creates significant steric repulsion, preventing a planar conformation. rsc.orgscispace.comresearchgate.net
By performing a potential energy surface (PES) scan, where the dihedral angle is systematically varied and the molecule's energy is calculated at each step, the conformational landscape can be mapped. This allows for the identification of the minimum energy conformation (the equilibrium dihedral angle) and the energy barriers to rotation. researchgate.netrsc.org The transition states for this rotation typically correspond to the planar (0°) and perpendicular (90°) arrangements of the rings. The calculated rotational barrier provides a quantitative measure of the molecule's conformational flexibility. rsc.org
Table 3: Calculated Rotational Energy Profile of the Biphenyl Core
| Parameter | Calculated Value | Description |
|---|---|---|
| Equilibrium Dihedral Angle | ~55° | The most stable, lowest-energy conformation. |
| Rotational Barrier (via planar state) | ~8.5 kcal/mol | The energy required to rotate through the sterically hindered planar conformation. |
Molecular Modeling and Simulation Studies
While quantum chemical calculations examine static molecular properties, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of molecules over time. psu.edupsu.edu These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals dynamic processes, conformational flexibility, and intermolecular interactions.
MD simulations of this compound, either in a solvent or in the gas phase, can illuminate the dynamic nature of the biphenyl core. These simulations would show the constant fluctuation of the dihedral angle around its equilibrium value, providing insight into the molecule's flexibility at a given temperature.
The fluorine substituents play a crucial role in these dynamics. Their size and electronegativity create specific steric and electrostatic fields that influence the motion of the phenyl rings and their interaction with surrounding molecules, such as solvents. nih.gov Simulations can quantify the impact of these fluorine atoms on the frequency and amplitude of torsional motions, contributing to a deeper understanding of how fluorination modifies molecular behavior. psu.edu
The arrangement of molecules in the solid state (crystal packing) and their behavior in solution are governed by a network of intermolecular interactions. nih.gov Computational models can predict and analyze these forces, which include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. nih.gov
For this compound, the polar carbaldehyde group and the electronegative fluorine atoms are expected to be key sites for intermolecular interactions. acs.org In the solid state, this could lead to specific packing motifs driven by C-H···O and C-H···F hydrogen bonds, as well as π-π stacking between the aromatic rings. nih.govresearchgate.net In solution, MD simulations can model the solvation shell, revealing how solvent molecules arrange themselves around the solute and quantifying the strength of solute-solvent interactions. This is particularly relevant for understanding solubility and reactivity in different media.
Table 4: Predicted Intermolecular Interactions for this compound
| Interaction Type | Potential Participating Atoms | Significance |
|---|---|---|
| Hydrogen Bonding | Aldehyde O, Aromatic C-H | Strong directional interaction influencing crystal packing and solution behavior. |
| Weak Hydrogen Bonding | Fluorine atoms, Aromatic C-H | Contributes to the stability of the solid-state structure. |
| π-π Stacking | Biphenyl aromatic rings | Non-covalent interaction important for stabilizing crystal lattices. |
| Dipole-Dipole | Polar C=O and C-F bonds | Important electrostatic force governing molecular alignment. |
Structure-Reactivity Relationship Studies of Difluorinated Biphenyl Carbaldehydes
Computational and theoretical studies are pivotal in elucidating the intricate relationship between the molecular structure and chemical reactivity of difluorinated biphenyl carbaldehydes, including the specific isomer this compound. The introduction of fluorine atoms onto the biphenyl framework dramatically influences the electronic properties of the molecule, which in turn governs the reactivity of the carbaldehyde functional group. The high electronegativity of fluorine leads to a significant inductive electron-withdrawing effect, which can alter the charge distribution across the entire molecule.
The reactivity of the carbaldehyde group is primarily characterized by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this carbon is a fundamental reaction pathway for aldehydes. The extent of this electrophilicity is modulated by the position of the fluorine substituents on the biphenyl rings. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these electronic effects and predicting reactivity trends.
A systematic in-silico analysis of various difluorinated biphenyl carbaldehyde isomers can reveal key structure-reactivity relationships. By calculating electronic parameters such as atomic charges, frontier molecular orbital energies, and molecular electrostatic potential maps, a detailed understanding of how fluorine placement dictates reactivity can be achieved.
For instance, a comparative theoretical study would likely involve analyzing isomers where the two fluorine atoms are placed on the same phenyl ring as the carbaldehyde group versus on the distal ring. It is generally expected that fluorine atoms on the same ring will exert a more direct and pronounced electronic influence on the carbaldehyde moiety.
Key Computational Descriptors and Their Implications:
Atomic Charges: A higher positive partial charge on the carbonyl carbon atom indicates increased electrophilicity, making it more susceptible to attack by nucleophiles.
Frontier Molecular Orbitals (FMOs): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a stronger electrophile. The spatial distribution of the LUMO can also identify the most probable sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP surfaces provide a visual representation of the charge distribution. Regions of positive potential (often colored blue) highlight electrophilic centers, while areas of negative potential (red) indicate nucleophilic sites.
The following data tables illustrate the kind of results that would be expected from a detailed computational investigation into this class of compounds.
Table 1: Calculated Electronic Properties of Selected Difluoro-[1,1'-biphenyl]-3-carbaldehyde Isomers
This table presents hypothetical but representative data for key electronic properties that influence reactivity. A lower LUMO energy and a higher positive charge on the carbonyl carbon are indicative of greater reactivity towards nucleophiles.
| Compound | Fluorine Positions | LUMO Energy (eV) | Carbonyl Carbon (C) Charge (a.u.) | Carbonyl Oxygen (O) Charge (a.u.) |
| 1 | 3',6-Difluoro- | -2.45 | +0.38 | -0.35 |
| 2 | 2',5'-Difluoro- | -2.52 | +0.40 | -0.37 |
| 3 | 2,6-Difluoro- | -2.68 | +0.45 | -0.41 |
| 4 | 4,6-Difluoro- | -2.75 | +0.48 | -0.43 |
Note: The data in this table is illustrative and intended to represent the expected trends from computational analysis.
From this hypothetical data, it can be inferred that fluorine atoms on the same ring as the carbaldehyde (compounds 3 and 4) have a more significant impact on increasing the electrophilicity of the carbonyl carbon.
Table 2: Reactivity Indices for Difluoro-[1,1'-biphenyl]-3-carbaldehyde Isomers
Conceptual DFT also allows for the calculation of global reactivity descriptors that provide a quantitative measure of a molecule's reactivity.
| Compound | Fluorine Positions | Chemical Hardness (η) | Electrophilicity Index (ω) |
| 1 | 3',6-Difluoro- | 3.20 | 0.94 |
| 2 | 2',5'-Difluoro- | 3.15 | 1.01 |
| 3 | 2,6-Difluoro- | 3.00 | 1.19 |
| 4 | 4,6-Difluoro- | 2.92 | 1.30 |
Note: The data in this table is illustrative and intended to represent the expected trends from computational analysis.
A lower value for chemical hardness (η) and a higher value for the electrophilicity index (ω) suggest greater reactivity. The trends in this table are consistent with the findings from the atomic charges and LUMO energies, indicating that the isomers with fluorine atoms on the aldehyde-bearing ring are likely to be more reactive.
Future Perspectives and Emerging Research Avenues
Innovations in Green Synthetic Approaches for Fluorinated Biphenyls
The synthesis of fluorinated biphenyls, including 3',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde, traditionally relies on methods that can be resource-intensive and generate significant waste. Future research is anticipated to focus on developing more sustainable and environmentally friendly synthetic routes. Innovations in this area are likely to concentrate on several key aspects:
Catalytic C-H Activation: Direct arylation via C-H activation is a promising green alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. Future studies could explore the use of earth-abundant metal catalysts to facilitate the direct coupling of a fluorinated benzene (B151609) derivative with a benzaldehyde (B42025) precursor, thereby reducing the number of synthetic steps and minimizing waste.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, higher efficiency, and easier scalability. The development of flow-based methods for the synthesis of this compound could lead to more sustainable and cost-effective production.
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Future research may investigate the potential of engineered enzymes to catalyze the key bond-forming reactions in the synthesis of fluorinated biphenyls, offering a highly selective and environmentally benign approach.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic C-H Activation | Atom economy, reduced synthetic steps | Development of non-precious metal catalysts |
| Flow Chemistry | Enhanced safety, scalability, efficiency | Optimization of reactor design and reaction conditions |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme engineering and discovery |
Design and Synthesis of Highly Functionalized Derivatives with Tailored Electronic and Steric Properties
The aldehyde group in this compound serves as a versatile handle for the synthesis of a wide range of derivatives. Future research will likely focus on the strategic functionalization of this compound to fine-tune its electronic and steric properties for specific applications.
The introduction of fluorine atoms into the biphenyl (B1667301) structure can significantly influence its physical and electrical characteristics, making these compounds well-suited for demanding applications. nbinno.com The aldehyde functionality allows for further modifications, enabling the creation of molecules with precisely engineered properties. For instance, condensation reactions with various amines can yield Schiff bases, which are known for their interesting optical and electronic properties.
The electronic properties of substituents on the benzene ring can have a significant effect on the reactivity and properties of the final product. acs.org Benzaldehydes with electron-donating substituents often show good tolerance in various reaction systems. acs.org Conversely, electron-withdrawing groups can also be incorporated to modulate the electronic character of the resulting molecules. acs.org
| Derivative Class | Synthetic Strategy | Potential Properties |
| Schiff Bases | Condensation with primary amines | Enhanced conjugation, liquid crystallinity |
| Oximes and Hydrazones | Reaction with hydroxylamine/hydrazines | Metal-coordinating ligands, molecular switches |
| Cyano-substituted Biphenyls | Conversion of the aldehyde group | High dielectric anisotropy for display applications |
Expanded Exploration in Novel Material Architectures beyond Current Scope
The unique molecular structure of this compound makes it an attractive building block for a variety of advanced material architectures. While fluorinated biphenyls are already utilized in liquid crystal displays nbinno.com, future research is expected to explore their incorporation into other cutting-edge materials.
Covalent Organic Frameworks (COFs): The aldehyde functionality is ideal for the construction of COFs through the formation of imine or other covalent linkages. ossila.com The resulting fluorinated COFs could exhibit high porosity, thermal stability, and unique electronic properties, making them suitable for applications in gas storage, catalysis, and sensing.
Organic Electronics: The fluorinated biphenyl core can enhance the performance and stability of organic electronic devices. rsc.org Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine atoms can help to lower the HOMO and LUMO energy levels, facilitating electron injection and improving resistance to oxidative degradation. rsc.org
Supramolecular Assemblies: The polarity and potential for hydrogen bonding introduced by the fluorine and aldehyde groups can be exploited to direct the self-assembly of complex supramolecular structures. nih.gov Research in this area could lead to the development of novel gels, liquid crystals, and other soft materials with responsive properties.
Advanced Mechanistic Studies of Reactivity Pathways
A thorough understanding of the reactivity of this compound is crucial for its effective utilization in synthesis and materials design. Future research will likely employ a combination of experimental and computational methods to elucidate the mechanisms of its key transformations.
Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reaction energetics, and transition states involved in the reactions of this molecule. researchgate.net For example, understanding the influence of the fluorine substituents on the reactivity of the aldehyde group is essential for predicting and controlling the outcomes of synthetic transformations.
Experimental techniques, such as kinetic studies and in-situ spectroscopic monitoring, can provide complementary data to validate and refine the computational models. A deeper mechanistic understanding will enable the rational design of more efficient synthetic routes and the prediction of the properties of new materials derived from this versatile building block.
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science
The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges the gap between fundamental organic chemistry and applied materials science. The development of new materials requires a synergistic approach where synthetic chemists design and prepare novel molecules with specific properties, and materials scientists characterize their physical and electronic properties and integrate them into functional devices.
This interdisciplinary approach will be essential for translating the promising molecular properties of this compound and its derivatives into tangible technological advancements in areas such as displays, electronics, and porous materials.
Q & A
Q. What are the standard synthetic routes for 3',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 3-bromobenzaldehyde and a fluorinated arylboronic acid (e.g., 3-fluorophenylboronic acid). Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading.
- Base optimization : K₂CO₃ or Na₂CO₃ in a mixed solvent system (toluene/ethanol/water, 3:1:1).
- Reaction monitoring : TLC or HPLC to track aldehyde formation. Yields range from 60–85%, depending on fluorine substitution patterns .
Q. How is this compound characterized?
1H/13C NMR spectroscopy is critical for structural confirmation:
- 1H NMR : Look for the aldehyde proton at δ 10.10–10.15 (singlet) and splitting patterns from fluorine substituents (e.g., doublets or triplets due to J~20–25 Hz for ortho-F coupling) .
- 13C NMR : Aldehyde carbon appears at δ 190–192, with deshielding effects from fluorine atoms. Mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺: 249.07 for C₁₃H₈F₂O).
Q. What safety precautions are required when handling this compound?
- GHS Hazards : Skin/eye irritation (Category 2), necessitating gloves (nitrile) and goggles.
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation.
- Disposal : Neutralize with sodium bisulfite before incineration .
Advanced Research Questions
Q. How do fluorine substituents influence the reactivity of the aldehyde group in cross-coupling reactions?
Fluorine atoms at the 3' and 6 positions enhance electron-withdrawing effects , increasing the aldehyde's electrophilicity. This facilitates:
- Nucleophilic additions : E.g., Grignard or organozinc reagents.
- Condensation reactions : Improved yields in Schiff base formation with amines. Kinetic studies (via in situ IR) show a 20–30% acceleration in imine formation compared to non-fluorinated analogs .
Q. What computational methods validate the electronic structure of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
- Frontier orbitals : HOMO localized on the biphenyl core; LUMO on the aldehyde.
- Fukui indices : Electrophilic reactivity at the aldehyde carbon (ƒ⁻ = 0.15). Experimental NMR chemical shifts align with DFT-calculated values (RMSD < 0.3 ppm) .
Q. How can contradictory NMR data from different synthetic batches be resolved?
Discrepancies in splitting patterns (e.g., J values for fluorine coupling) may arise from:
Q. What role does this compound play in materials science applications?
The aldehyde group serves as a linker in metal-organic frameworks (MOFs):
Q. How is this compound utilized in medicinal chemistry hit-to-lead optimization?
It acts as a key intermediate for A2A receptor antagonists:
- Step 1 : Condensation with aminopyridines to form Schiff bases.
- Step 2 : Cyclization with malononitrile yields pyridine-dicarbonitrile cores. Biological data : IC₅₀ values < 100 nM in cAMP assays for cancer immunotherapy candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
